molecular formula C15H20N2O2 B12979621 Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate

Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B12979621
M. Wt: 260.33 g/mol
InChI Key: MAIUNOFRWGGGQG-ZDUSSCGKSA-N
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Description

Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its azaspiro framework, which consists of a nitrogen atom incorporated into a spirocyclic system. The presence of both amino and carboxylate functional groups makes it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the use of cyclohexylamine and lithium perchlorate in acetonitrile, followed by stirring at elevated temperatures . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, with careful control of reaction parameters to maintain consistency and quality. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-1-amino-6-azaspiro[2.5]octane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

benzyl (2S)-2-amino-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C15H20N2O2/c16-13-10-15(13)6-8-17(9-7-15)14(18)19-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2/t13-/m0/s1

InChI Key

MAIUNOFRWGGGQG-ZDUSSCGKSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H]2N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CC2N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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